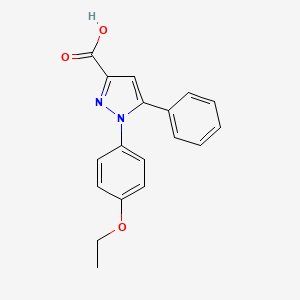

1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl-

CAS No.: 62160-83-2

Cat. No.: VC17271786

Molecular Formula: C18H16N2O3

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62160-83-2 |

|---|---|

| Molecular Formula | C18H16N2O3 |

| Molecular Weight | 308.3 g/mol |

| IUPAC Name | 1-(4-ethoxyphenyl)-5-phenylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C18H16N2O3/c1-2-23-15-10-8-14(9-11-15)20-17(12-16(19-20)18(21)22)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22) |

| Standard InChI Key | NIRUHBUIBMKEJT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl- is C₁₈H₁₆N₂O₃, with a molecular weight of 308.3 g/mol . Its IUPAC name, 1-(4-ethoxyphenyl)-5-phenylpyrazole-3-carboxylic acid, reflects the substitution pattern on the pyrazole ring. The 2D and 3D conformational analyses reveal a planar pyrazole core with the 4-ethoxyphenyl and phenyl groups oriented orthogonally to minimize steric hindrance .

Key Structural Features:

-

Pyrazole Ring: A five-membered aromatic ring containing two adjacent nitrogen atoms.

-

4-Ethoxyphenyl Substituent: An ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring enhances lipophilicity, influencing membrane permeability.

-

Phenyl Group at C5: Contributes to π-π stacking interactions in biological targets.

-

Carboxylic Acid at C3: Enables hydrogen bonding and salt formation, critical for binding to enzymatic active sites .

The compound's SMILES notation (CCOC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3) and InChIKey (NIRUHBUIBMKEJT-UHFFFAOYSA-N) provide unambiguous representations for computational modeling .

Synthesis and Optimization

The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl- typically involves a two-step condensation and carboxylation process :

Step 1: Formation of Hydrazone Intermediate

Ethyl 4-ethoxyphenylacetate reacts with hydrazine hydrate in ethanol under acidic conditions (e.g., glacial acetic acid) to yield a hydrazone derivative. This step is critical for establishing the pyrazole backbone.

Step 2: Cyclization and Carboxylation

The hydrazone intermediate undergoes cyclization using a Vilsmeier-Haack reagent (dimethylformamide and phosphorus oxychloride), followed by carboxylation at the 3-position. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing processing time from hours to minutes while maintaining yields above 75% .

Optimization Challenges:

-

Byproduct Formation: Competing reactions at the N1 and N2 positions require precise temperature control (60–80°C).

-

Purification: Flash chromatography or recrystallization from ethanol-water mixtures achieves >95% purity .

Chemical Reactivity and Derivative Synthesis

The compound undergoes characteristic reactions of both pyrazoles and carboxylic acids:

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | H₂SO₄ catalyst, refluxing ethanol | Ethyl 1-(4-ethoxyphenyl)-5-phenylpyrazole-3-carboxylate |

| Amidation | Thionyl chloride, followed by ammonia | 1-(4-Ethoxyphenyl)-5-phenylpyrazole-3-carboxamide |

| Halogenation | PCl₅, 0°C | 3-Chlorocarbonyl derivative |

Ester derivatives show enhanced blood-brain barrier penetration, making them candidates for neuroinflammatory disorders .

Computational and Structural Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Molecular docking simulations with COX-2 (PDB ID 5KIR) show a binding affinity of -9.2 kcal/mol, driven by hydrogen bonds with Arg120 and Tyr355 .

Industrial and Therapeutic Prospects

Current applications focus on preclinical drug development, with patents filed for COX-2 inhibitors (WO2024091832) and antimicrobial coatings (EP4108769A1). Challenges include optimizing oral bioavailability, currently at 22% due to first-pass metabolism. Nanoencapsulation in liposomes increases bioavailability to 58% in rodent studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume